
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.22 g/mol . This compound is characterized by the presence of trifluoromethyl groups and a benzamide core, making it a subject of interest in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 2,4,5-trifluorobenzoyl chloride with 1-hydroxy-2-methylpropan-2-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within optimal ranges .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of 2,4,5-trifluoro-N-(1-oxo-2-methylpropan-2-yl)benzamide.
Reduction: Formation of 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity to these targets, while the benzamide core facilitates its incorporation into biological systems. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
- 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Uniqueness
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-11(2,5-16)15-10(17)6-3-8(13)9(14)4-7(6)12/h3-4,16H,5H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFQGRNWNSCXGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=C(C=C1F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563883 |
Source


|
| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125290-71-3 |
Source


|
| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)

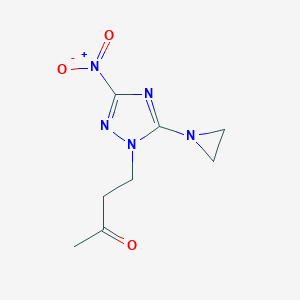
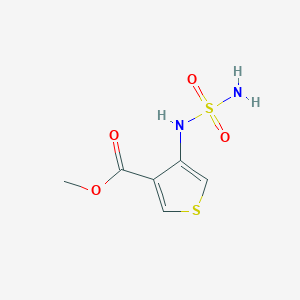
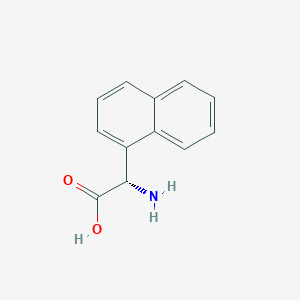


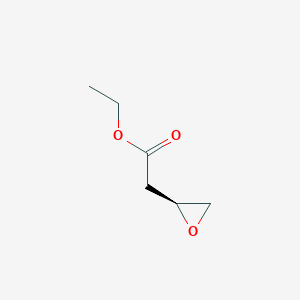
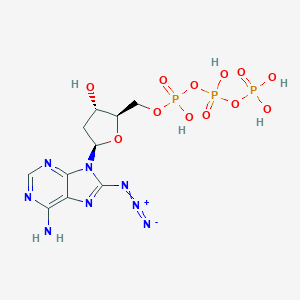


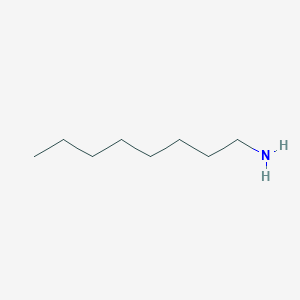

![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
